

Application Notes and Protocols for In Vivo Studies with SR-3029

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Compound of Interest

Compound Name: SR-3029

Cat. No.: B610973

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of **SR-3029**, a potent and selective inhibitor of casein kinase 1 δ /1 ϵ (CK1 δ / ϵ). The provided information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound.

Compound Information

SR-3029 is a small molecule inhibitor with demonstrated anti-proliferative properties in various cancer models.^{[1][2]} It selectively targets CK1 δ and CK1 ϵ , key regulators of cellular processes, including the Wnt/ β -catenin signaling pathway.^{[3][4][5]}

Chemical Properties

Property	Value	Reference
Molecular Formula	C ₂₃ H ₁₉ F ₃ N ₈ O	[6]
Molecular Weight	480.45 g/mol	[1][6]
CAS Number	1454585-06-8	[1][6]

Solubility

Solvent	Solubility	Reference
DMSO	≥ 30 mg/mL (62.44 mM)	[7]
47 mg/mL (97.82 mM)	[6]	
Soluble to 20 mM	[1]	
DMF	30 mg/mL	[8]
Water	Insoluble	[3][6]
Ethanol	Insoluble	[3][6]

Note: The solubility of **SR-3029** in DMSO can be affected by moisture. It is recommended to use fresh, anhydrous DMSO.[3][7]

In Vivo Formulation Protocols

The choice of formulation and route of administration is critical for achieving desired pharmacokinetic and pharmacodynamic profiles in vivo. Below are established protocols for preparing **SR-3029** for oral and intraperitoneal administration.

Oral Administration (Homogeneous Suspension)

This protocol is suitable for delivering **SR-3029** as a suspension.

Materials:

- **SR-3029** powder
- Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
- Sterile water
- Mortar and pestle or homogenizer
- Sterile tubes and syringes

Protocol:

- Weigh the required amount of **SR-3029** powder.
- Triturate the powder in a mortar with a small amount of the CMC-Na solution to form a smooth paste.
- Gradually add the remaining volume of the CMC-Na solution while continuously mixing to ensure a uniform suspension.
- For a final concentration of 5 mg/mL, add 5 mg of **SR-3029** to 1 mL of CMC-Na solution.[\[6\]](#)
- Mix the suspension thoroughly before each administration to ensure homogeneity.

Intraperitoneal Administration (Clear Solution)

This protocol yields a clear solution suitable for intraperitoneal injection.

Materials:

- **SR-3029** powder
- Anhydrous DMSO
- PEG300
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile, light-protected tubes and syringes

Protocol:

- Prepare a stock solution of **SR-3029** in DMSO (e.g., 20.8 mg/mL).[\[7\]](#)
- To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.[\[7\]](#)
- Add 50 µL of Tween-80 to the mixture and mix thoroughly.[\[7\]](#)

- Add 450 μ L of sterile saline to reach the final volume of 1 mL.[7]
- The final concentration of this solution will be approximately 2.08 mg/mL. The mixed solution should be used immediately.[7]

Intraperitoneal Administration (Corn Oil Suspension)

This protocol provides an alternative formulation for intraperitoneal delivery.

Materials:

- **SR-3029** powder
- Anhydrous DMSO
- Corn oil
- Sterile, light-protected tubes and syringes

Protocol:

- Prepare a stock solution of **SR-3029** in DMSO (e.g., 6 mg/mL).[3]
- To prepare a 1 mL working solution, add 50 μ L of the clear DMSO stock solution to 950 μ L of corn oil.[3]
- Mix the solution thoroughly to ensure a uniform suspension.
- The mixed solution should be used immediately for optimal results.[3]

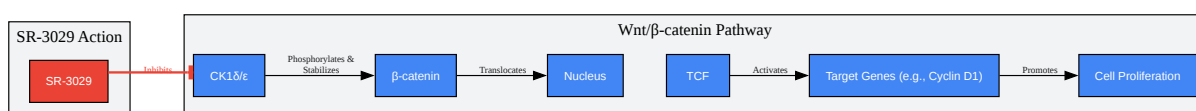
Dosing Information

In published studies using mouse xenograft models, **SR-3029** has been administered at a dose of 20 mg/kg daily via intraperitoneal injection.[7][8] This dosing regimen was shown to reduce tumor growth and was well-tolerated with no overt signs of toxicity.[7][8] Researchers should perform dose-ranging studies to determine the optimal dose for their specific animal model and experimental goals.

Signaling Pathway and Experimental Workflow

SR-3029 Mechanism of Action

SR-3029 inhibits CK1 δ/ϵ , which plays a crucial role in the Wnt/ β -catenin signaling pathway.[4]
[5] Inhibition of CK1 δ/ϵ leads to a reduction in the nuclear accumulation of β -catenin, thereby decreasing the transcription of Wnt target genes, such as CCND1 (Cyclin D1), which are involved in cell proliferation.[8][9]

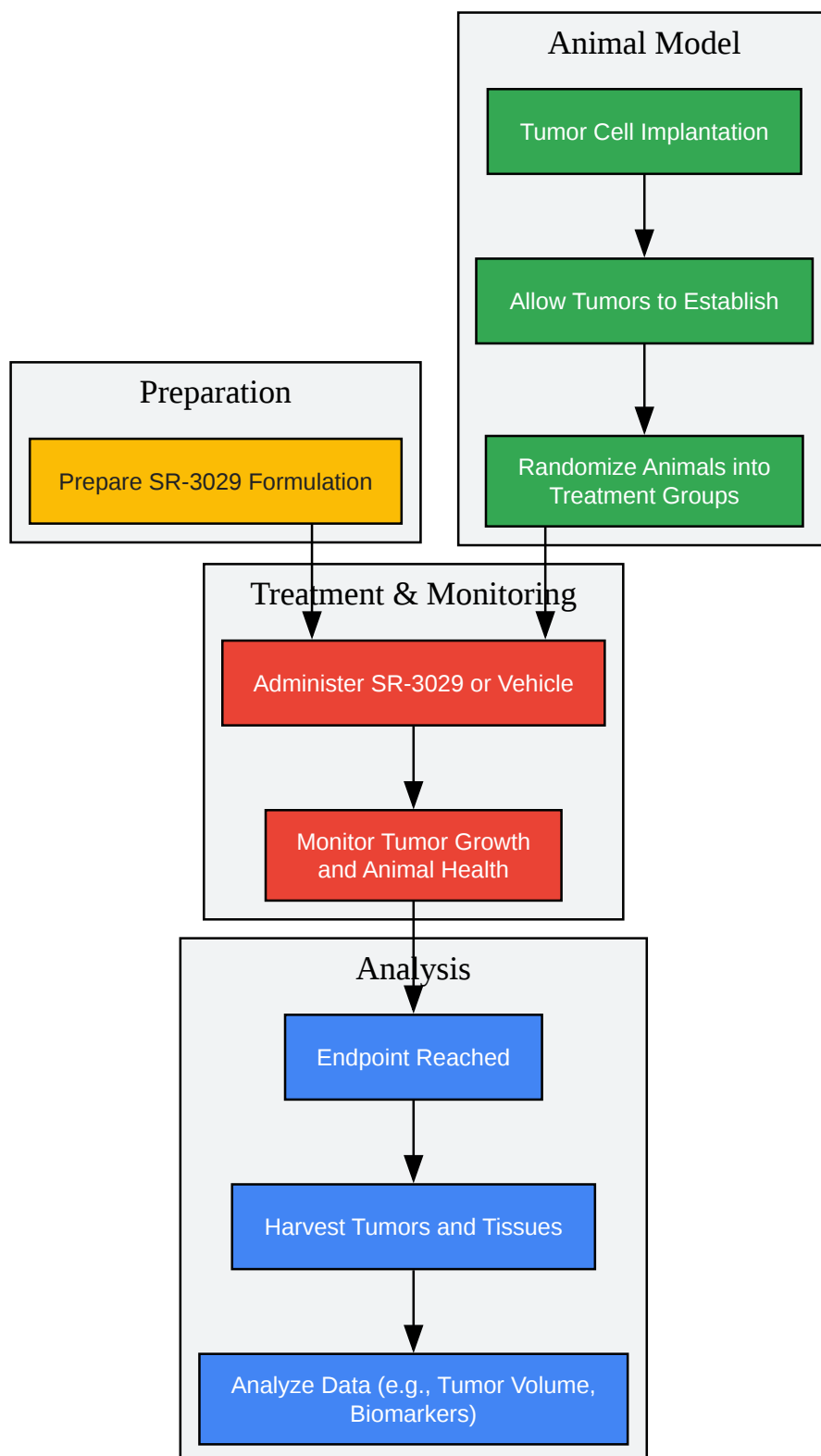


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Caption: **SR-3029** inhibits CK1 δ/ϵ , disrupting Wnt/ β -catenin signaling.

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study with **SR-3029**.



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Caption: General workflow for in vivo efficacy studies of **SR-3029**.

Safety Precautions

- **SR-3029** is for research use only and not for human or veterinary use.[\[6\]](#)
- Handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Refer to the Safety Data Sheet (SDS) for detailed safety information.

By following these protocols and guidelines, researchers can effectively prepare and utilize **SR-3029** for in vivo studies to further investigate its therapeutic potential.

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